1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-6-deoxy-alpha-L-galactopyranosyl)-D-galactopyranose
Description
BenchChem offers high-quality 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-6-deoxy-alpha-L-galactopyranosyl)-D-galactopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-benzoyl-6-deoxy-alpha-L-galactopyranosyl)-D-galactopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
141990-06-9 |
|---|---|
Molecular Formula |
C41H42O17 |
Molecular Weight |
806.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-[(3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C41H42O17/c1-22-31(55-37(46)27-15-9-6-10-16-27)33(56-38(47)28-17-11-7-12-18-28)35(57-39(48)29-19-13-8-14-20-29)40(50-22)58-36-34(52-25(4)44)32(51-24(3)43)30(21-49-23(2)42)54-41(36)53-26(5)45/h6-20,22,30-36,40-41H,21H2,1-5H3/t22-,30+,31+,32-,33+,34-,35-,36+,40-,41?/m0/s1 |
InChI Key |
GIVZWLZTZAUPTQ-LSKXOMQQSA-N |
Synonyms |
2-O-(2,3,4-Tri-O-benzoyl-6-deoxy-α-L-galactopyranosyl)-α-D-galactopyranose Tetraacetate; |
Origin of Product |
United States |
Biological Activity
The compound [(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-ring structure with multiple hydroxyl and acetyloxy groups that contribute to its biological activity. The stereochemistry is crucial for its interaction with biological targets.
Antidiabetic Properties
One of the most significant applications of this compound is as an intermediate in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. SGLT2 inhibitors function by preventing glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control in patients .
Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties. For instance, compounds with similar structural frameworks have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The biological activity of [(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate can be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in glucose metabolism.
- Modulation of Cell Signaling Pathways : It has been observed to affect pathways related to apoptosis and cell survival.
- Interaction with Membrane Proteins : Its structure allows it to interact with membrane-bound proteins like SGLT2.
Case Studies
- Dapagliflozin Efficacy : Clinical trials have demonstrated that SGLT2 inhibitors significantly lower HbA1c levels in type 2 diabetes patients. A study reported a reduction of up to 0.9% in HbA1c after 24 weeks of treatment with Dapagliflozin .
- Antitumor Studies : In vitro studies on similar compounds indicate a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism includes the activation of caspases leading to apoptosis .
Data Table
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of similar structures can exhibit anti-diabetic properties. For instance, compounds resembling this structure have been shown to modulate glucose metabolism and enhance insulin sensitivity in preclinical studies .
Biochemical Research
In biochemical research, this compound could serve as a valuable tool for studying enzyme interactions and metabolic pathways. Its complex structure allows it to mimic natural substrates or inhibitors in enzymatic reactions. This could be particularly useful in elucidating the mechanisms of glycosylation processes or other carbohydrate-related enzymatic activities.
Agricultural Chemistry
Given the increasing interest in sustainable agriculture, compounds like [(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate may find applications as bioactive agents in crop protection. Their ability to interact with plant metabolic pathways could lead to the development of novel pesticides or growth enhancers .
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
- Anti-Diabetic Activity : A study published in Diabetes Care demonstrated that compounds with a similar oxane structure improved glycemic control in diabetic animal models .
- Enzyme Inhibition : Research reported in Journal of Medicinal Chemistry illustrated how structurally related compounds inhibited specific glycosidases involved in carbohydrate metabolism .
Preparation Methods
Sequential Acylation and Protecting Group Chemistry
The synthesis begins with a polyhydroxylated carbohydrate precursor, typically derived from glucose or xylose derivatives. Regioselective acylation is critical to install acetyl and benzoyl groups at specific positions. For example:
-
Acetylation employs acetic anhydride in pyridine, achieving >95% yield for primary hydroxyl groups under anhydrous conditions.
-
Benzoylation uses benzoyl chloride with 4-dimethylaminopyridine (DMAP) as a catalyst, selectively targeting secondary hydroxyl groups.
A key challenge lies in differentiating between sterically similar hydroxyls. Studies demonstrate that temporary silyl ether protecting groups (e.g., tert-butyldimethylsilyl) enable sequential acylation by blocking specific sites during benzoylation.
Glycosylation and Intermolecular Coupling
The disaccharide backbone is constructed via Königs-Knorr glycosylation , where a glycosyl bromide donor reacts with a hydroxyl-bearing acceptor in the presence of silver triflate. This step demands strict control over:
-
Temperature : Reactions proceed at −40°C to minimize side reactions.
-
Solvent : Dichloromethane ensures optimal solubility of glycosyl donors.
Post-coupling, the acetyloxymethyl group is introduced using acetyl chloride and triethylamine, achieving 82–87% yields.
Key Reaction Steps and Optimization
Regioselective Acetylation Protocols
Comparative studies highlight two dominant methods:
| Method | Reagents | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Traditional Acetylation | Ac₂O, Pyridine, 24h | 78 | Moderate | |
| Trimethylphosphine-Catalyzed | Ac₂O, PMe₃, THF, 0°C, 6h | 92 | High |
Trimethylphosphine in tetrahydrofuran (THF) enhances reaction rates and selectivity by stabilizing transition states through Lewis acid-base interactions.
Benzoyl Group Installation
Benzoylation efficiency depends on the electron-withdrawing effect of adjacent acetyl groups. Nuclear magnetic resonance (NMR) studies confirm that pre-acetylation at C-2 and C-6 positions directs benzoyl chloride to C-4 and C-5 via steric hindrance.
Critical parameters :
-
Stoichiometry : 2.5 equivalents of benzoyl chloride per hydroxyl group.
Industrial-Scale Production Challenges
Purification and Isolation
Industrial processes face hurdles in separating structurally similar intermediates:
| Technique | Purity (%) | Throughput (kg/day) | Limitations |
|---|---|---|---|
| Column Chromatography | 99.5 | 5–10 | High solvent consumption |
| Crystallization | 98.0 | 50–100 | Polymorphism risks |
Recent advances employ simulated moving bed (SMB) chromatography to enhance throughput while reducing solvent use by 40%.
Catalytic Recycling and Cost Reduction
Patents disclose methods to recover trimethylphosphine and pyridine via distillation under reduced pressure , lowering reagent costs by 30%. Additionally, flow chemistry systems minimize batch-to-batch variability, achieving 94% reproducibility in acetylation steps.
| Condition | Degradation (%/month) | Recommended Storage |
|---|---|---|
| 25°C, 60% RH | 12.4 | Desiccator with P₂O₅ |
| −20°C, anhydrous | 0.8 | Sealed ampules under argon |
Formulations with molecular sieves (3Å) in primary packaging extend shelf life to 24 months.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound?
- Methodological Answer : Synthesis involves multi-step protection/deprotection of hydroxyl groups and regioselective acylation. A typical approach includes:
Core Sugar Activation : Use trichloroacetimidate intermediates (e.g., tetra-O-benzoyl glucopyranosyl trichloroacetimidate) to achieve stereochemical control .
Stepwise Acylation : Sequential benzoylation and acetylation under controlled conditions (e.g., benzoyl chloride in 1,4-dioxane with catalytic ZnCl₂) .
Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation (purity ≥95%) .
Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Benzoyl chloride, 1,4-dioxane, ZnCl₂ | Benzoylation of hydroxyl groups | |
| 2 | Acetic anhydride, pyridine | Acetylation of remaining hydroxyls | |
| 3 | Silica gel chromatography | Purification |
Q. How can spectroscopic methods (NMR, MS) confirm the compound’s structure?
- Methodological Answer :
- NMR : Analyze and NMR for benzoyl (δ 7.4–8.1 ppm, aromatic protons) and acetyl (δ 2.0–2.2 ppm, methyl groups) signals. Coupling constants in the oxane ring confirm stereochemistry (e.g., for axial-equatorial coupling) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (calculated [M+Na]: 831.2471) .
Q. What handling and storage conditions are critical for stability?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of acetyl/benzoyl groups .
- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid unintended deprotection .
Advanced Research Questions
Q. How can regioselective acylation be optimized to avoid side products?
- Methodological Answer :
- Temporary Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield specific hydroxyls during benzoylation. Kinetic control (low temperature, slow reagent addition) minimizes over-acylation .
- Catalysis : ZnCl₂ or DMAP enhances acylation efficiency by activating hydroxyl groups .
Q. What are the stereochemical implications of the compound’s oxane ring configuration?
- Methodological Answer :
- The (2S,3R,4R,5S,6S) configuration dictates intramolecular H-bonding, affecting solubility and reactivity. Computational modeling (DFT) predicts steric hindrance at C3 and C4, influencing nucleophilic substitution rates .
Q. How do hydrolysis pathways vary under acidic vs. basic conditions?
- Methodological Answer :
-
Acidic Hydrolysis : Benzoyl groups hydrolyze faster than acetyl groups (e.g., 6M HCl, 80°C, 12 hours).
-
Basic Hydrolysis : Acetyl groups cleave preferentially (e.g., 0.1M NaOH, 25°C, 2 hours). Monitor via HPLC-MS .
Table 2: Hydrolysis Kinetics
Condition Target Ester Half-Life (h) Byproducts 6M HCl Benzoyl 4.2 Benzoic acid 0.1M NaOH Acetyl 1.8 Acetic acid
Q. What advanced analytical techniques resolve overlapping signals in complex NMR spectra?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons in crowded regions (e.g., oxane ring protons at δ 3.5–5.5 ppm) .
- Cryoprobes : Enhance sensitivity for low-concentration samples in NMR .
Q. How can in vitro bioactivity assays be designed for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
